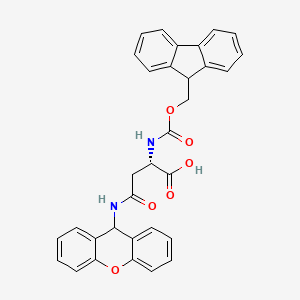
Fmoc-Asn(Xan)-OH
Overview
Description
Fmoc-Asn(Xan)-OH, also known as this compound, is a useful research compound. Its molecular formula is C32H26N2O6 and its molecular weight is 534,57 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis : Fmoc-Asn(Xan)-OH is primarily used in Fmoc solid-phase peptide synthesis. It has been employed in synthesizing several challenging peptides, showing effectiveness in deblocking and coupling processes (Han et al., 1996).
Synthesis of Selenocysteine Derivatives : This compound has been used in the synthesis of selenocysteine SPPS derivatives, offering practical alternatives to traditional Fmoc-derivatives available to peptide chemists. It has demonstrated stability and effectiveness in peptide deprotection behavior (Flemer, 2015).
Glycopeptide Synthesis : this compound is also used in the automated solid-phase synthesis of glycopeptides, particularly for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides (Otvos et al., 1990).
Dipeptide Surrogates Synthesis : It's involved in the preparation of novel dipeptide surrogates from asparagine, aromatic aldehydes, and Fmoc-protected amino acid chlorides. This has led to insights into stereochemistry and molecular conformations relevant to peptide science (Konopelski et al., 1999).
Ultrasound Sonication Applications : this compound has been used in ultrasound sonication studies for selective de-O-acetylation processes, demonstrating high yield and purity in reactions (Sun Bing-yan, 2015).
Hydrogel Formation : The compound has been utilized in the formation of stable supramolecular hydrogels from Fmoc-protected synthetic dipeptides, showing potential for applications in nanotechnology and material science (Adhikari & Banerjee, 2011).
Mechanism of Action
Target of Action
Fmoc-Asn(Xan)-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((9H-xanthen-9-yl)amino)-4-oxobutanoic acid, is primarily used in peptide synthesis
Mode of Action
The Fmoc group in this compound is a protecting group used in solid-phase peptide synthesis . It protects the amino group of the amino acid during the synthesis process. The Xanthen-9-yl (Xan) group is another protecting group that shields the side-chain functionalities of the amino acid Asparagine (Asn) during synthesis . The Fmoc group is removed under basic conditions, while the Xan group requires more specific conditions for removal .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with protected amino and side-chain functionalities . These peptides can then be further modified or deprotected to produce the desired final products.
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can significantly influence the efficiency of the synthesis and the quality of the resulting peptides.
Biochemical Analysis
Biochemical Properties
Fmoc-Asn(Xan)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection to the amino group, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by base treatment, typically using piperidine, to expose the amino group for subsequent reactions. The xanthenyl group in this compound enhances the hydrophobicity and aromaticity of the compound, promoting self-assembly and interaction with other biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides that can modulate cellular functions. For instance, peptides synthesized using this compound can interact with cell surface receptors, triggering intracellular signaling cascades that regulate gene expression and metabolic pathways. Additionally, the self-assembly properties of this compound can facilitate the formation of nanostructures that influence cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through hydrophobic and aromatic interactions. The Fmoc group protects the amino group during peptide synthesis, and its removal exposes the reactive amino group for peptide bond formation. The xanthenyl group enhances the compound’s hydrophobicity, promoting interactions with hydrophobic regions of proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, this compound has shown consistent performance in peptide synthesis, with minimal degradation observed over time. In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that the compound maintains its stability and activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to be non-toxic and effective in promoting peptide synthesis. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s activity plateaus beyond a certain dosage, indicating a saturation point for its biochemical interactions. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the formation and breakdown of peptide bonds. The Fmoc group is metabolized by base treatment, while the xanthenyl group remains intact, contributing to the compound’s stability and hydrophobicity. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic and aromatic properties facilitate its association with lipid membranes and intracellular compartments. This localization can influence the compound’s activity and function, as well as its accumulation in specific tissues. The transport and distribution of this compound are critical for its effectiveness in peptide synthesis and other biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s hydrophobic and aromatic properties enable it to target specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Post-translational modifications and targeting signals can further direct this compound to specific organelles, enhancing its effectiveness in biochemical reactions. Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJDYJRHPNVAM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


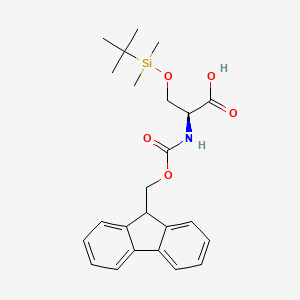
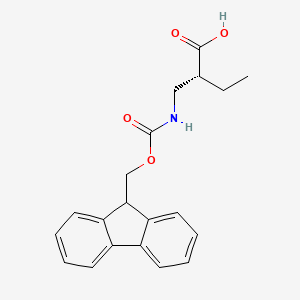
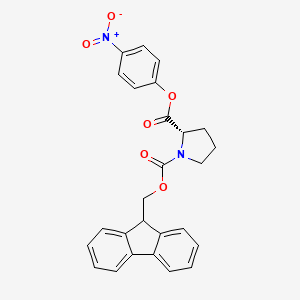
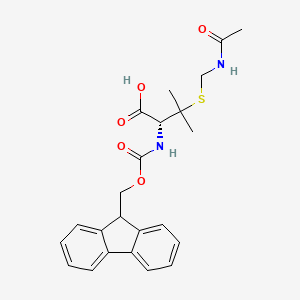

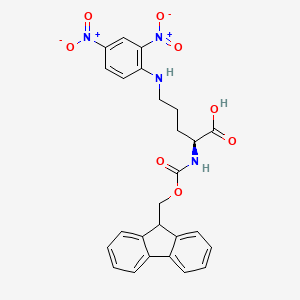



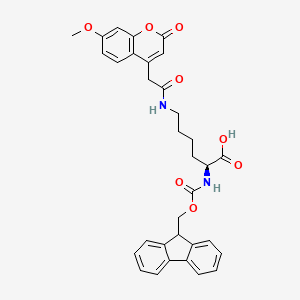
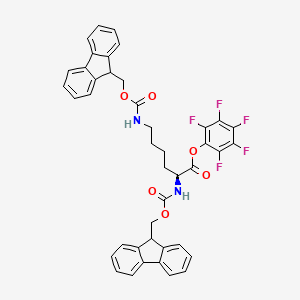
![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)


